3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-20(21(26-29-15)18-6-2-3-7-19(18)23)22(28)25-13-16-8-11-27(12-9-16)17-5-4-10-24-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPGXERUDHRLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an inhibitor in various therapeutic contexts, particularly in cancer treatment and as an antimicrobial agent.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Isoxazole ring : A five-membered ring containing nitrogen and oxygen, known for its role in medicinal chemistry.
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Pyridinyl-piperidinyl moiety : Imparts additional pharmacological properties, including possible interactions with neurotransmitter systems.
Structural Formula
The structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives as Hsp90 inhibitors, which are crucial in cancer biology. The compound under investigation has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies
- Hsp90 Inhibition : A study demonstrated that isoxazole derivatives could inhibit Hsp90, a molecular chaperone involved in protein folding and stability. The compound exhibited significant cytotoxicity with an IC50 value of 14 µM against cancer cells, reducing Hsp90 expression significantly from 5.54 ng/mL to 1.56 ng/mL in treated cells .
- Cell Cycle Analysis : Another study assessed the impact of similar isoxazole derivatives on the cell cycle. Compounds induced a delay in the G2/M phase by approximately 18%, comparable to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against bacterial and fungal strains.
Evaluation Methods
- Microdilution Assays : These assays were utilized to evaluate the antibacterial and antifungal activities of isoxazole derivatives against various pathogens.
Findings
- COX Inhibition : The compound showed moderate to potent activity against COX enzymes, with IC50 values indicating significant selectivity .
- Antibacterial Activity : It demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumonia, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
Table 1: Biological Activity Overview
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit anti-inflammatory properties. The compound under discussion has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Molecular docking studies suggest that this compound may effectively bind to the active site of 5-LOX, thereby inhibiting its activity and reducing inflammation .
Anticancer Potential
The isoxazole derivatives have shown promise in anticancer research. For instance, compounds that share structural similarities with 3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Case Study 1: Molecular Docking Studies
In silico molecular docking studies performed on the compound revealed strong binding affinities with several protein targets associated with inflammation and cancer pathways. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, suggesting a robust interaction profile that warrants further experimental validation .
Case Study 2: In Vitro Evaluation
In vitro assays conducted on human cancer cell lines indicated that the compound exhibits significant antiproliferative activity. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. These findings support the hypothesis that this compound could serve as a lead candidate for developing new anticancer agents .
Preparation Methods
Key Method: Bis(trichloromethyl) Carbonate-Mediated Cyclization
- Reactants :
- 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (1 mol)
- Bis(trichloromethyl) carbonate (0.33 mol)
- Tetrabutylurea (0.02 mol, catalyst)
- Toluene (10× mass of carboxylic acid)
Conditions :
- Reflux at 110°C for 2 hours under HCl absorption.
- Post-reaction, recover toluene via reduced-pressure distillation.
Yield : 95.6% (melting point: 42–43°C, HPLC purity: 99.6%).
Advantages :
- Avoids toxic reagents (e.g., POCl₃).
- High efficiency and scalability for industrial applications.
Alternative Method: Phosphorus Oxychloride Activation
Procedure ():
- Reactants :
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- Phosphorus oxychloride (excess)
Conditions :
- Reflux in anhydrous dichloromethane for 4–6 hours.
Yield : ~85% (lower than triphosgene method).
Limitations :
- Generates hazardous waste (POCl₃ hydrolysis).
Synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanamine
Buchwald-Hartwig Amination ()
Procedure :
- Reactants :
- 3-Bromopyridine (1 mol)
- Piperidin-4-ylmethanamine (1.2 mol)
- Pd(OAc)₂ (0.05 mol), Xantphos (0.1 mol)
- KOtBu (2 mol) in toluene.
Conditions :
- Heat at 100°C under N₂ for 12–16 hours.
Yield : 70–75% after column purification (silica gel, EtOAc/hexane).
Reductive Amination ()
Procedure :
- Reactants :
- Piperidin-4-one (1 mol)
- Pyridin-3-amine (1 mol)
- NaBH₃CN (1.5 mol) in MeOH.
Conditions :
- Stir at room temperature for 24 hours.
Yield : 65% (requires Boc protection/deprotection steps).
Amide Coupling Strategies
Acid Chloride Route ()
Procedure :
- Reactants :
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 mol)
- (1-(Pyridin-3-yl)piperidin-4-yl)methanamine (1.1 mol)
- Triethylamine (2 mol) in THF.
Conditions :
- Stir at 0°C → RT for 4 hours.
Yield : 88–92% (HPLC purity >98%).
Coupling Reagent-Mediated Synthesis ()
Procedure :
- Reactants :
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 mol)
- HATU (1.2 mol), DIPEA (3 mol)
- (1-(Pyridin-3-yl)piperidin-4-yl)methanamine (1.1 mol) in DMF.
Conditions :
- Stir at RT for 12 hours.
Yield : 85–90% (reduced epimerization risk).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Isoxazole synthesis | Triphosgene cyclization | 95.6 | 99.6 | High safety, scalability |
| Piperidine amine | Buchwald-Hartwig amination | 75 | 98 | Direct C–N bond formation |
| Amide coupling | Acid chloride route | 92 | 98 | Rapid reaction, minimal byproducts |
Optimization and Challenges
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Isoxazole ring formation : Cyclization of β-keto esters or nitriles with hydroxylamine derivatives under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
Piperidine-pyrrolidine coupling : Amide bond formation between the isoxazole-4-carboxamide and the piperidinylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
- Critical Variables : Solvent polarity, temperature control during cyclization, and catalyst choice (e.g., Pd/C for hydrogenation steps) significantly impact yield (50–75% range reported) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
- Isoxazole C=O at ~165–170 ppm (¹³C) .
- Pyridine protons as multiplet signals in δ 8.2–8.7 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂ClN₄O₂: 427.1432) .
- IR Spectroscopy : Detect amide C=O stretch at ~1680 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
Q. What are the common impurities observed during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., free piperidine or chlorophenyl derivatives) detected via TLC (Rf discrepancies) or LC-MS .
- Mitigation : Use scavenger resins (e.g., trisamine for excess acyl chloride) or iterative recrystallization .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric states of the piperidine ring may cause signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .
Q. What strategies optimize the coupling reaction efficiency between the isoxazole and piperidine moieties?
- Methodological Answer :
- Catalyst Screening : Test Pd-mediated cross-coupling vs. SNAr reactions; Pd(PPh₃)₄ in THF at 80°C improves aryl-aryl bond formation .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the piperidine nitrogen .
- Kinetic Monitoring : Use in-situ FTIR to track amide bond formation and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., substituting pyridine with thiophene) affect pharmacological activity?
- Methodological Answer :
- SAR Studies :
Synthesize analogs with thiophene () or furan () replacements.
Test binding affinity via kinase inhibition assays (e.g., IC₅₀ values against EGFR or MAPK pathways) .
- Key Finding : Pyridine at R₁ enhances solubility but reduces blood-brain barrier penetration compared to thiophene analogs .
Q. What computational methods are suitable for predicting this compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools :
CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., N-methyl piperidine as a CYP3A4 substrate) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability in target proteins .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., fluorescence polarization vs. radiometric) to identify outliers .
Q. Why does the compound exhibit variable solubility in different buffered solutions?
- Methodological Answer :
- pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–10) using shake-flask method.
- Observation : Increased solubility at pH <4 due to protonation of the pyridine nitrogen (pKa ~3.5) .
Experimental Design
Q. How to design a stability study for this compound under accelerated conditions?
- Methodological Answer :
- ICH Guidelines :
Storage : 40°C/75% RH for 6 months; sample aliquots analyzed monthly via HPLC .
Degradation Pathways : Hydrolysis of the isoxazole ring (monitor by LC-MS) or oxidation of the piperidine nitrogen (N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
